molecular formula C16H12N4O2S B11985207 Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone

Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B11985207
M. Wt: 324.4 g/mol
InChI Key: LTZWJALNVXEPOP-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H12N4O2S and a molecular weight of 324.364 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-(3-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12N4O2S/c21-20(22)14-8-4-7-13(9-14)15-11-23-16(18-15)19-17-10-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b17-10+

InChI Key

LTZWJALNVXEPOP-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.